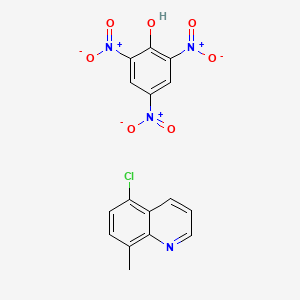![molecular formula C15H13FO B14399222 1-Fluoro-3-[1-(4-methoxyphenyl)ethenyl]benzene CAS No. 86767-09-1](/img/structure/B14399222.png)
1-Fluoro-3-[1-(4-methoxyphenyl)ethenyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Fluoro-3-[1-(4-methoxyphenyl)ethenyl]benzene is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with a fluoro group and a vinyl group attached to a methoxyphenyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Fluoro-3-[1-(4-methoxyphenyl)ethenyl]benzene typically involves electrophilic aromatic substitution reactions. One common method is the reaction of 1-fluoro-3-iodobenzene with 4-methoxyphenylacetylene in the presence of a palladium catalyst under Sonogashira coupling conditions . The reaction is carried out in an inert atmosphere, often using a base such as triethylamine and a solvent like tetrahydrofuran.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Sonogashira coupling reaction to ensure high yield and purity, along with efficient purification techniques such as column chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Fluoro-3-[1-(4-methoxyphenyl)ethenyl]benzene can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The fluoro and methoxy groups can direct electrophiles to specific positions on the benzene ring.
Nucleophilic Substitution: The fluoro group can be replaced by nucleophiles under appropriate conditions.
Oxidation and Reduction: The vinyl group can be oxidized to form aldehydes or carboxylic acids, and reduced to form ethyl derivatives.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents such as bromine or nitric acid can be used under acidic conditions.
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as hydrogen gas in the presence of a palladium catalyst.
Major Products:
Electrophilic Aromatic Substitution: Substituted benzene derivatives.
Nucleophilic Substitution: Fluoro group replaced by nucleophiles.
Oxidation: Aldehydes or carboxylic acids.
Reduction: Ethyl derivatives.
Applications De Recherche Scientifique
1-Fluoro-3-[1-(4-methoxyphenyl)ethenyl]benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of molecules with specific biological activities.
Industry: Used in the development of advanced materials, such as polymers and liquid crystals.
Mécanisme D'action
The mechanism of action of 1-Fluoro-3-[1-(4-methoxyphenyl)ethenyl]benzene involves its interaction with specific molecular targets. The fluoro and methoxy groups can influence the electronic properties of the benzene ring, affecting its reactivity and interactions with other molecules. The vinyl group can participate in conjugation, further modifying the compound’s behavior in chemical reactions.
Comparaison Avec Des Composés Similaires
1-Fluoro-3-[1-(4-methoxyphenyl)ethenyl]benzene: is similar to compounds like 1-fluoro-3-iodobenzene, 4-methoxyphenylacetylene, and other fluoro-substituted aromatic compounds.
Uniqueness:
- The presence of both fluoro and methoxy groups, along with the vinyl moiety, makes this compound unique in terms of its electronic properties and reactivity. This combination of substituents can lead to distinct chemical behaviors and potential applications that are not observed in similar compounds.
Propriétés
Numéro CAS |
86767-09-1 |
|---|---|
Formule moléculaire |
C15H13FO |
Poids moléculaire |
228.26 g/mol |
Nom IUPAC |
1-fluoro-3-[1-(4-methoxyphenyl)ethenyl]benzene |
InChI |
InChI=1S/C15H13FO/c1-11(13-4-3-5-14(16)10-13)12-6-8-15(17-2)9-7-12/h3-10H,1H2,2H3 |
Clé InChI |
HRUSAOVQSBBRSB-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C(=C)C2=CC(=CC=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2-(Heptadec-1-en-1-yl)-4,5-dihydro-1H-imidazol-1-yl]butan-1-ol](/img/structure/B14399140.png)
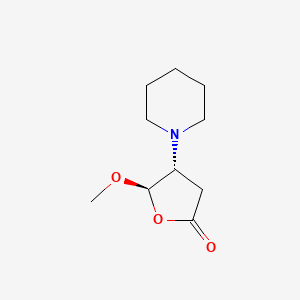
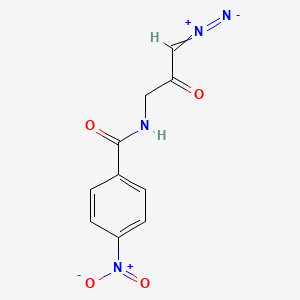
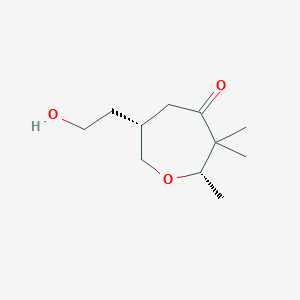
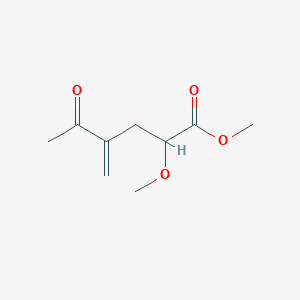
![5-Benzoyl-1-methyl-2,4-diphenyl-1H-pyrido[1,2-a][1,3]diazepin-6-ium iodide](/img/structure/B14399178.png)
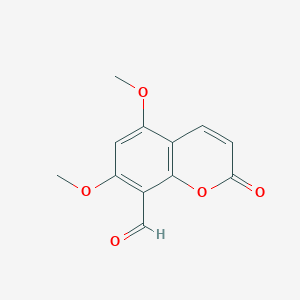
![2-(Piperidin-1-yl)-4,5,6,7,8,9-hexahydrocyclohepta[d][1,3]thiazine](/img/structure/B14399198.png)
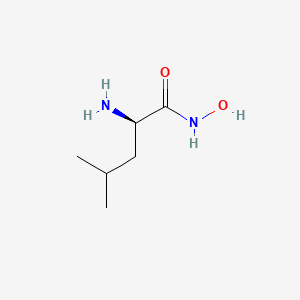
![{2-[(2-Methylpropyl)sulfanyl]ethenyl}benzene](/img/structure/B14399208.png)
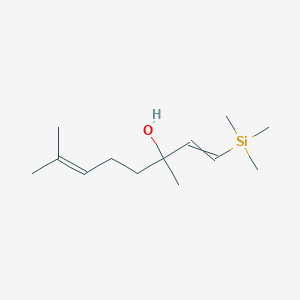
![6-[3-(1-Cyclohexyl-1H-tetrazol-5-yl)propoxy]-1H-benzimidazole](/img/structure/B14399217.png)
![{[3-Phenyl-3-(pyridin-3-yl)prop-2-en-1-yl]sulfanyl}acetic acid](/img/structure/B14399218.png)
